![molecular formula C8H6F5NO B13488296 [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C8H6F5NO and a molecular weight of 227.1314 g/mol . This compound features a pyridine ring substituted with a pentafluoroethyl group and a methanol group. It is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and pentafluoroethyl-containing reagents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:
[6-(1,1,2,2,2-Trifluoroethyl)pyridin-3-yl]methanol: This compound has fewer fluorine atoms, which may affect its reactivity and properties.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]ethanol: The presence of an ethanol group instead of a methanol group can influence its solubility and interactions.
[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]amine: The amine group introduces different chemical reactivity and potential biological activity.
These comparisons highlight the unique aspects of This compound , such as its specific substitution pattern and the presence of the pentafluoroethyl group, which can significantly influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6F5NO |
|---|---|
Poids moléculaire |
227.13 g/mol |
Nom IUPAC |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-3,15H,4H2 |
Clé InChI |
PPYPJOMVZKNQJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CO)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


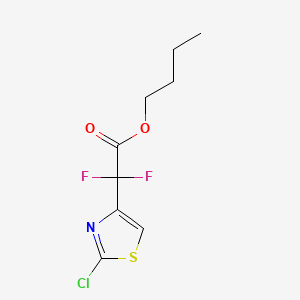

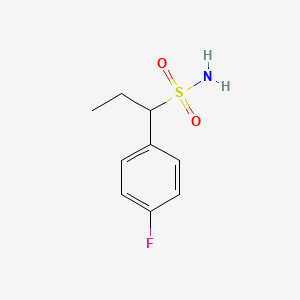
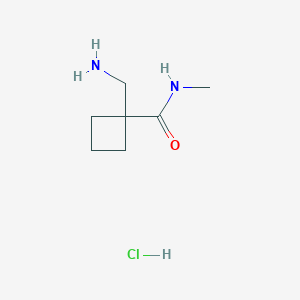

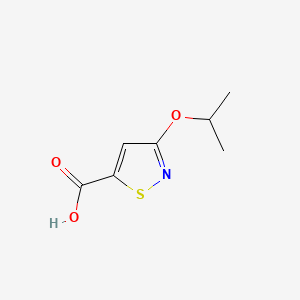


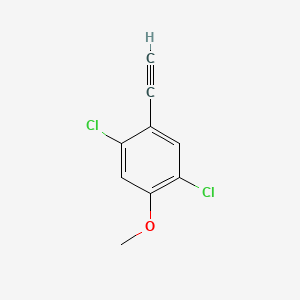
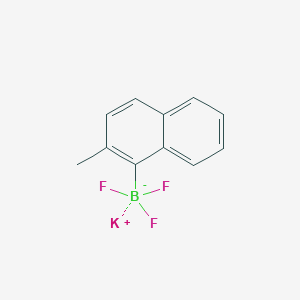
![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)


